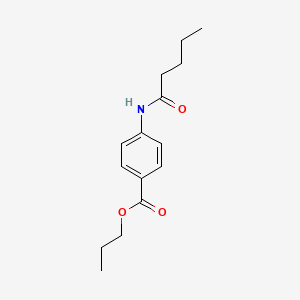![molecular formula C9H8BrClN2O4 B4934831 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrido[1,2-a]pyrimidine derivative and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. In vivo studies have shown that this compound can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate. One of the future directions is the development of new synthetic methods for this compound. Another future direction is the study of the mechanism of action of this compound. In addition, future studies could focus on the development of new therapeutic applications for this compound. Finally, future studies could also focus on the optimization of the toxicity profile of this compound for its potential use in clinical trials.
Conclusion:
In conclusion, 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper.
Synthesemethoden
The synthesis of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dibromo-3-methylpyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with perchloric acid to obtain the perchlorate salt of the compound.
Wissenschaftliche Forschungsanwendungen
The compound 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN2.ClHO4/c1-7-4-5-11-9-3-2-8(10)6-12(7)9;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSPMUWBKLOKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+]2C=C(C=CC2=NC=C1)Br.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)